molecular formula C24H25N3O3S B11268664 (4-Benzylpiperazin-1-yl){6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone

(4-Benzylpiperazin-1-yl){6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone

Cat. No.: B11268664
M. Wt: 435.5 g/mol
InChI Key: ITGUEUBHOGFDBB-UHFFFAOYSA-N
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Description

1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring, which is further functionalized with a 4-methylbenzenesulfonyl group

Preparation Methods

The synthesis of 1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyridine Functionalization: The pyridine ring is introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific biological processes.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE include:

    1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERIDINE: A structurally similar compound with a piperidine ring instead of a piperazine ring.

    1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]MORPHOLINE: Another similar compound with a morpholine ring.

The uniqueness of 1-BENZYL-4-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE lies in its specific substitution pattern and the presence of both a piperazine ring and a pyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(4-methylphenyl)sulfonylpyridin-3-yl]methanone

InChI

InChI=1S/C24H25N3O3S/c1-19-7-10-22(11-8-19)31(29,30)23-12-9-21(17-25-23)24(28)27-15-13-26(14-16-27)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3

InChI Key

ITGUEUBHOGFDBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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